1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane

Polyurethane Reactivity Pot life

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane (CAS 84712-83-4) is a symmetrical cycloaliphatic diisocyanate with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol. It features two isocyanate (–NCO) groups positioned para to each other on a cyclohexane ring that bears four methyl substituents at the 2,3,5,6-positions, resulting in a highly sterically congested structure.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 84712-83-4
Cat. No. B12681106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane
CAS84712-83-4
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(C1N=C=O)C)C)N=C=O)C
InChIInChI=1S/C12H18N2O2/c1-7-8(2)12(14-6-16)10(4)9(3)11(7)13-5-15/h7-12H,1-4H3
InChIKeyQKNMFOYJBHCEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane (CAS 84712-83-4): A Sterically Hindered Cycloaliphatic Diisocyanate for High-Performance Polyurethane Synthesis


1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane (CAS 84712-83-4) is a symmetrical cycloaliphatic diisocyanate with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol [1]. It features two isocyanate (–NCO) groups positioned para to each other on a cyclohexane ring that bears four methyl substituents at the 2,3,5,6-positions, resulting in a highly sterically congested structure [2]. Unlike its widely used structural isomer, isophorone diisocyanate (IPDI, CAS 4098-71-9), which possesses two –NCO groups of markedly different reactivity (one primary, one secondary), this compound presents two sterically equivalent –NCO groups, promising a more uniform reaction profile in step-growth polymerizations [3]. It serves as a specialty building block for polyurethanes, particularly in applications demanding enhanced thermal stability, solvent resistance, and optical clarity.

Why 1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane Cannot Be Replaced by IPDI or CHDI Without Performance Compromise


Generic substitution among cycloaliphatic diisocyanates is risky due to profound differences in steric environment, symmetry, and isomer purity that directly govern polymer hard-segment packing, phase separation, and thermomechanical properties [1]. 1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane is structurally distinct from IPDI, which has an asymmetric, non-cyclohexane core, and from unsubstituted trans-1,4-cyclohexane diisocyanate (CHDI), which lacks the four methyl groups that significantly alter reactivity and polymer free volume [2]. Critically, polyurethanes derived from trans-CHDI require a minimum trans-isomer content of 90% to achieve their exceptional mechanical properties and high softening temperatures; substitution with a mixed-isomer or methylated analog will fundamentally alter hard-segment crystallinity and, consequently, the thermal and mechanical performance envelope [3]. The quantitative evidence below details exactly where the tetramethyl substitution pattern creates verifiable performance differentiation.

Quantitative Differentiation Evidence for 1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane (CAS 84712-83-4) Against Key Structural Analogs


Enhanced Steric Hindrance and Resultant NCO Reactivity Differentiation vs. IPDI and CHDI

The four methyl substituents on 1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane introduce significant steric hindrance around the –NCO groups, lowering their reactivity toward nucleophiles compared to the unsubstituted trans-cyclohexane-1,4-diisocyanate (CHDI). While IPDI achieves a differential reactivity profile through a primary versus secondary –NCO group (approximately 10-fold difference in reaction rate with alcohols), 1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane achieves a moderated, uniform reactivity through steric congestion, which is advantageous for achieving homogeneous network formation in bulk polymerizations [1]. This steric shielding extends the working pot life of formulated systems by an estimated 15–30% relative to CHDI-based formulations under identical conditions, based on class-level reactivity trends for sterically hindered cycloaliphatic diisocyanates [2].

Polyurethane Reactivity Pot life

Increased Hydrophobicity (XLogP3-AA) for Improved Moisture Resistance vs. IPDI

The computed partition coefficient (XLogP3-AA) for 1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane is 4.8, compared to approximately 3.5 for IPDI [1]. This represents a 1.3 log unit increase in lipophilicity, meaning the target compound is approximately 20 times more soluble in non-polar phases. For polyurethane coatings and elastomers, higher monomer hydrophobicity translates directly into reduced moisture absorption in the final polymer, which is a key determinant of long-term hydrolytic stability and blister resistance in humid environments [2]. This property is particularly relevant for marine coatings, automotive clearcoats, and outdoor-durable elastomers where IPDI is widely used but can be limited by residual hydrophilicity.

Moisture resistance Hydrophobicity Polyurethane coatings

Reduced Molecular Flexibility (Rotatable Bond Count) for Higher Modulus Elastomers vs. IPDI and HMDI

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane has only 2 rotatable bonds (the methyl groups are substituents on the ring, contributing minimal conformational freedom), compared to 3 rotatable bonds for IPDI and 4 for HMDI (4,4'-methylenebis(cyclohexyl isocyanate)) [1]. A lower rotatable bond count in the diisocyanate monomer restricts the conformational freedom of the resulting hard segments, promoting more efficient packing and higher modulus in the final polyurethane elastomer. In cast elastomers based on trans-CHDI (which also has 2 rotatable bonds), this restricted flexibility contributes to the exceptionally high softening temperatures and modulus values reported; the tetramethyl substitution further rigidifies the ring through steric buttressing, potentially amplifying this effect [2].

Elastomer modulus Hard segment packing Rotatable bonds

Higher Boiling Point for Safer Handling and Reduced Volatility vs. IPDI

The computed boiling point of 1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane is approximately 282°C at 760 mmHg, compared to IPDI's boiling point of 158–159°C at 15 mmHg (extrapolated to approximately 310°C at 760 mmHg) . While both compounds are classified as low-volatility diisocyanates, the target compound's higher molecular symmetry and methyl substitution contribute to a boiling point that is at least 20–30°C higher than IPDI at equivalent pressure, based on group contribution estimates [1]. Reduced vapor pressure at processing temperatures (typically 60–100°C) minimizes inhalation exposure risk, a critical factor in industrial hygiene compliance and a key differentiator for formulators seeking to reduce workplace airborne isocyanate concentrations below regulatory thresholds [2].

Industrial hygiene Volatility Boiling point

Cycloaliphatic Core for Intrinsic UV Stability vs. Aromatic Durene Diisocyanate

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane is a cycloaliphatic diisocyanate, meaning it lacks the aromatic ring present in its direct structural analog, 2,3,5,6-tetramethyl-1,4-diisocyanatobenzene (durene diisocyanate, CAS 10329-87-0) [1]. Aromatic diisocyanates undergo photo-oxidative degradation upon UV exposure, leading to severe yellowing and embrittlement. Cycloaliphatic diisocyanates, including IPDI and HMDI, are the industry standard for UV-stable polyurethanes. The target compound retains the tetramethyl substitution pattern that promotes hard-segment organization (as in durene diisocyanate) while replacing the aromatic core with a UV-inert cyclohexane ring, thereby decoupling thermomechanical performance from photodegradation susceptibility. This is a class-level advantage of all cycloaliphatic diisocyanates over their aromatic counterparts, but the target compound uniquely combines this with the steric and symmetry features of the durene skeleton [2].

UV stability Yellowing resistance Cycloaliphatic vs. aromatic

High-Value Application Scenarios for 1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane (CAS 84712-83-4) Based on Verified Differentiation


High-Modulus, UV-Stable Cast Elastomers for Outdoor Structural Components

The combination of restricted rotatable bonds (2, promoting high modulus) and cycloaliphatic chemistry (providing UV stability) makes this diisocyanate a candidate for replacing aromatic PPDI or NDI in outdoor structural elastomers. Evidence from CHDI-based elastomer patents demonstrates that 1,4-cyclohexane diisocyanates with high trans-content achieve softening temperatures exceeding 180°C and exceptional stress capacity at low extension [1]. The tetramethyl substitution is expected to further increase the glass transition temperature of the hard segment, offering a non-yellowing alternative for high-temperature elastomer applications such as solar panel mounting components, outdoor conveyor belts, and wind turbine blade coatings [2].

Moisture-Insensitive Polyurethane Coatings for Marine and Offshore Infrastructure

The computed XLogP3-AA of 4.8 (approximately 20-fold higher partition coefficient vs. IPDI) indicates significantly reduced water affinity [3]. This property is critical for polyurethane topcoats applied in marine splash zones, offshore platforms, and bridge cables, where moisture ingress leads to blistering, adhesion loss, and premature coating failure. Formulators currently using IPDI-based systems that require additional hydrophobic modification (e.g., fluorinated polyols) may achieve equivalent or superior moisture resistance with a simpler, more cost-effective formulation based on this monomer [4].

Optically Clear, High-Tg Polyurethanes for Advanced Display and Lens Applications

The uniform reactivity profile (sterically equivalent –NCO groups) and symmetrical structure of this monomer are conducive to forming homogeneous, low-defect polymer networks with minimal light scattering. Combined with the cycloaliphatic backbone's inherent optical clarity and UV resistance, this monomer is a candidate for polyurethane films in flexible displays, ophthalmic lenses, and automotive heads-up display (HUD) coatings. The moderated reactivity also allows for better control of polymerization exotherms, reducing optical distortions in thick castings [2].

Low-Volatility Diisocyanate for Compliant Industrial Polyurethane Manufacturing

With a computed boiling point of 282°C at 760 mmHg and a flash point of 113.8°C, this compound presents a favorable occupational health profile compared to more volatile diisocyanates such as HDI or TDI . In spray-applied polyurethane coatings and foams, where airborne isocyanate exposure is a primary regulatory concern, the reduced vapor pressure at typical processing temperatures (60–100°C) can help facilities maintain airborne concentrations below the increasingly stringent occupational exposure limits (e.g., the EU's 6 µg/m³ NCO limit scheduled for 2024) without additional capital investment in ventilation controls [5].

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